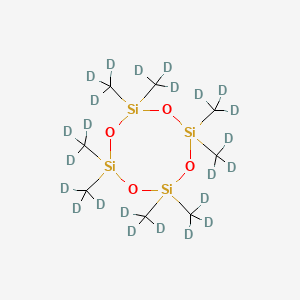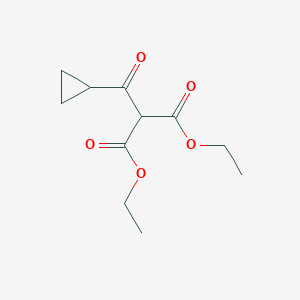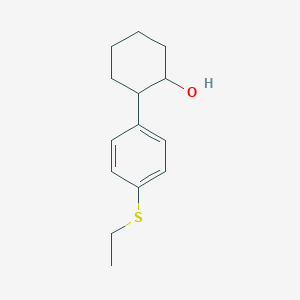
(R)-tianeptine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-tianeptine is a stereoisomer of tianeptine, a compound primarily known for its antidepressant properties. It is a tricyclic compound that has been studied for its potential effects on mood disorders and other neurological conditions. Unlike traditional antidepressants, ®-tianeptine has a unique mechanism of action that sets it apart from other compounds in its class.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tianeptine involves several steps, starting from readily available precursors. One common method involves the reaction of 7-aminoheptanoic acid with thiophene-2-carboxylic acid to form an amide bond. This intermediate is then subjected to cyclization and subsequent reduction to yield ®-tianeptine. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of ®-tianeptine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems helps in maintaining consistency and efficiency in production.
化学反应分析
Types of Reactions
®-tianeptine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as sodium hydride and alkyl halides facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of ®-tianeptine, such as sulfoxides, sulfones, and substituted thiophenes. These derivatives are often studied for their potential pharmacological activities.
科学研究应用
Chemistry
In chemistry, ®-tianeptine is used as a model compound to study the reactivity of tricyclic structures and their derivatives. Its unique chemical properties make it a valuable subject for synthetic and mechanistic studies.
Biology
Biologically, ®-tianeptine is studied for its effects on neurotransmitter systems, particularly serotonin and glutamate. It has been shown to modulate synaptic plasticity and neurogenesis, making it a compound of interest in neuropharmacology.
Medicine
In medicine, ®-tianeptine is primarily researched for its antidepressant effects. It has also shown potential in treating anxiety, post-traumatic stress disorder, and other mood disorders. Clinical trials are ongoing to explore its efficacy and safety in various therapeutic applications.
Industry
In the pharmaceutical industry, ®-tianeptine is used in the development of new antidepressant drugs. Its unique mechanism of action provides a different approach to treating mood disorders compared to traditional antidepressants.
作用机制
®-tianeptine exerts its effects through multiple molecular targets and pathways. It primarily acts as a modulator of the glutamatergic system, enhancing the reuptake of glutamate and reducing its excitotoxic effects. Additionally, it influences the serotonin system by increasing the reuptake of serotonin, leading to improved mood and reduced anxiety. The compound also has neuroprotective effects, promoting neurogenesis and synaptic plasticity.
相似化合物的比较
Similar Compounds
Tianeptine: The parent compound, known for its antidepressant properties.
Amitriptyline: Another tricyclic antidepressant with a different mechanism of action.
Imipramine: A tricyclic antidepressant used for treating depression and anxiety.
Uniqueness
®-tianeptine is unique due to its dual action on the glutamatergic and serotonin systems. Unlike other tricyclic antidepressants, it does not primarily act on monoamine neurotransmitters, which reduces the risk of common side effects associated with traditional antidepressants. Its neuroprotective properties also make it a promising candidate for treating neurodegenerative diseases.
属性
分子式 |
C21H25ClN2O4S |
|---|---|
分子量 |
437.0 g/mol |
IUPAC 名称 |
7-[[(11R)-3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl]amino]heptanoic acid |
InChI |
InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26)/t21-/m1/s1 |
InChI 键 |
JICJBGPOMZQUBB-OAQYLSRUSA-N |
手性 SMILES |
CN1C2=CC=CC=C2[C@H](C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O |
规范 SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B13410450.png)








![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromen-3-ol](/img/structure/B13410506.png)
![1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester](/img/structure/B13410509.png)

![{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B13410512.png)

